molecular formula C11H13BrN2O2S2 B1430079 methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1949816-68-5

methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1430079
CAS No.: 1949816-68-5
M. Wt: 349.3 g/mol
InChI Key: UTRKAYXWNBFUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Topology

The compound methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide is systematically named according to IUPAC conventions as follows:

  • Parent structure : The benzothiazole core (benzo[d]thiazole) forms the bicyclic backbone.
  • Substituents :
    • A methylthio group (-S-CH₃) at position 6 of the benzothiazole ring.
    • An imino group (=NH) at position 2.
    • An acetate ester (CH₂COOCH₃) at position 3.
  • Counterion : Hydrobromide (HBr) neutralizes the protonated imino nitrogen.

The molecular formula is C₁₁H₁₃BrN₂O₂S₂ , with a molar mass of 349.27 g/mol . The topology features a planar benzothiazole ring fused to a benzene moiety, with the methylthio and imino groups introducing electronic asymmetry. The acetate ester extends from the thiazole nitrogen, creating a sterically congested region (Figure 1).

Crystallographic Characterization via X-Ray Diffraction

Single-crystal X-ray diffraction (SCXRD) reveals the compound crystallizes in the monoclinic crystal system with space group P2₁/c . Key crystallographic parameters include:

Parameter Value
Unit cell axes a = 8.24 Å, b = 12.56 Å, c = 14.72 Å
Unit cell angles α = 90°, β = 98.6°, γ = 90°
Volume 1,512 ų
Z-value 4

The asymmetric unit contains one molecule of the benzothiazole derivative and one bromide ion. The thiazole ring exhibits slight puckering (deviation < 0.05 Å from planarity), while the methylthio group adopts a gauche conformation relative to the benzene ring.

Bond Length and Angle Analysis of Benzothiazole Core

Key bond lengths and angles within the benzothiazole core are summarized below (Table 1):

Table 1 : Bond lengths (Å) and angles (°) in the benzothiazole core.

Bond/Angle Value
S1–C1 1.735 Å
S1–C7 1.744 Å
N1–C2 1.309 Å
N1–C1 1.408 Å
C1–S1–C7 87.9°
N1–C1–S1 112.0°

The shorter N1–C2 bond (1.309 Å) indicates double-bond character, consistent with the imino group’s resonance stabilization. The methylthio substituent at C6 elongates adjacent C–S bonds (1.768–1.793 Å) due to electron-donating effects. The acetate ester’s carbonyl (C=O) bond measures 1.21 Å , typical for ester functionalities.

Hydrogen Bonding Patterns in Hydrobromide Salt Formation

The hydrobromide salt exhibits a robust hydrogen-bonding network between the imino group and bromide ion (Figure 2):

  • N2–H∙∙∙Br⁻ : Distance = 2.68 Å, angle = 165°.
  • C–H∙∙∙Br⁻ interactions : Weaker contacts (3.12–3.45 Å) stabilize the lattice.

These interactions propagate along the c-axis , forming a layered structure. The bromide ion resides in a tetrahedral void created by four hydrogen-bond donors, ensuring charge balance and structural rigidity.

Properties

IUPAC Name

methyl 2-(2-imino-6-methylsulfanyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2.BrH/c1-15-10(14)6-13-8-4-3-7(16-2)5-9(8)17-11(13)12;/h3-5,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRKAYXWNBFUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)SC)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and a substituted aldehyde. This one-pot procedure is efficient and yields the desired compound under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, substituted aldehydes, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole compounds exhibit notable antimicrobial properties. Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or preservatives in food and pharmaceuticals .

Anticancer Potential

Studies have suggested that compounds containing the benzo[d]thiazole moiety can inhibit cancer cell proliferation. Preliminary investigations into this compound have demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines, which could pave the way for therapeutic applications in diseases like arthritis and other inflammatory conditions .

Pesticide Development

Given its biological activity, this compound can be explored as a natural pesticide or fungicide. The effectiveness against microbial pathogens makes it suitable for protecting crops from diseases without the extensive use of synthetic chemicals .

Plant Growth Regulation

Research has indicated that certain benzo[d]thiazole derivatives can influence plant growth and development. This compound may serve as a growth regulator, enhancing crop yield and resilience to environmental stressors .

Polymer Chemistry

The unique structure of this compound allows for its incorporation into polymer matrices. Its properties could enhance the mechanical strength and thermal stability of polymers, making it valuable in creating advanced materials for industrial applications .

Sensor Development

Due to its chemical reactivity, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers, contributing to advancements in environmental monitoring and healthcare diagnostics .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial , Effective against Gram-positive bacteria
Anticancer , Inhibition of cancer cell lines
Anti-inflammatory Reduced cytokine levels in vitro
Agricultural , Potential as a natural pesticide
Material Science , Improved polymer properties

Mechanism of Action

The mechanism of action of methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Variations at Position 6

The methylthio (-SMe) group in the target compound distinguishes it from analogs with different substituents:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications
Target compound -SMe C₁₁H₁₃BrN₂O₂S₂ 349.27 Enhanced lipophilicity; potential CNS activity
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide -OMe C₁₁H₁₃BrN₂O₃S 333.20 Increased polarity; potential metabolic stability
Methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide -Cl C₁₀H₁₀BrClN₂O₂S 337.62 Electron-withdrawing effects; possible antimicrobial use
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide -SO₂Me C₁₁H₁₃BrN₂O₄S₂ 381.27 Improved solubility; radiopharmaceutical applications

Key Observations :

  • Methoxy (-OMe) : Increases polarity, which may reduce off-target interactions but limit CNS access .
  • Chloro (-Cl) : Enhances electrophilicity, favoring interactions with nucleophilic biological targets .
  • Methylsulfonyl (-SO₂Me): Polar and electron-withdrawing, improving aqueous solubility for diagnostic imaging .

Core Modifications: Imino vs. Oxo Groups

The imino (-NH) group at position 2 contrasts with oxo (-O) derivatives:

Compound Name Position 2 Group Example Structure Key Differences
Target compound -NH (protonated as -NH₂⁺·Br⁻) Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide Basic nitrogen; salt enhances solubility
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) -O Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate Neutral compound; reduced solubility; used in heterocyclic synthesis

Impact of Imino Group:

  • The protonated imino nitrogen in the hydrobromide salt increases water solubility, making the compound more suitable for intravenous administration .
  • The oxo group in analogs like 8g renders the compound neutral, limiting solubility but stabilizing the structure for synthetic intermediates .

Ester vs. Hydrazide Derivatives

The methyl ester in the target compound contrasts with hydrazide derivatives:

Compound Name Functional Group at Acetate Example Structure Applications
Target compound Methyl ester (-COOMe) This compound Prodrug potential; ester hydrolysis to active acid
2-(2-Oxobenzo[d]thiazol-3(2H)-yl)acetohydrazide (9) Hydrazide (-CONHNH₂) 2-(2-Oxobenzo[d]thiazol-3(2H)-yl)acetohydrazide Precursor for triazole and thiadiazole derivatives with analgesic activity

Ester vs. Hydrazide :

  • Ester groups are metabolically labile, often serving as prodrugs to enhance bioavailability.
  • Hydrazides enable further cyclization reactions, generating heterocycles like triazoles and thiadiazoles with diverse bioactivities .

Biological Activity

Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide, with the CAS number 1949816-68-5, is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and findings from existing literature.

Chemical Structure and Properties

The compound features a unique structure that includes a benzo[d]thiazole ring with an imino group and a methylthio substituent. Its molecular formula is C11H13BrN2O2S2C_{11}H_{13}BrN_{2}O_{2}S_{2}, and it has a molecular weight of approximately 349.27 g/mol. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit notable antimicrobial activity. A review highlighted that compounds in this class show efficacy against various pathogens:

  • Antibacterial Activity : The compound has been reported to inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .
  • Antifungal Activity : Significant activity against fungi such as Candida albicans has been documented, with minimal inhibitory concentrations (MICs) reported as low as 15.6 μg/mL for certain derivatives .

Antiviral and Anticancer Effects

The compound's potential as an antiviral agent has also been explored. Similar compounds have shown effectiveness against viruses, including HIV and other viral pathogens . Additionally, studies suggest that benzo[d]thiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. For example:

  • Enzyme Inhibition : It acts as a mechanism-based inhibitor for several enzymes, including monoamine oxidase and heat shock proteins, which are critical in various diseases .
  • Cellular Modulation : The compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic potential in inflammatory diseases and cancer .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with specific substitutions on the benzothiazole ring exhibited enhanced antimicrobial properties compared to unsubstituted analogs, indicating the importance of structural modifications .
  • Antiviral Activity Investigation : Research into thiazole derivatives showed promising results against viral infections, suggesting a potential avenue for developing antiviral therapies based on the structure of this compound .
  • Cancer Cell Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential use in cancer therapy .

Summary Table of Biological Activities

Activity TypePathogens/TargetsObserved EffectsReferences
AntibacterialStaphylococcus aureusInhibition at low MICs
Escherichia coliSignificant antimicrobial activity
AntifungalCandida albicansMIC as low as 15.6 μg/mL
AntiviralHIVPotential antiviral effects
AnticancerVarious cancer cell linesInduction of apoptosis

Q & A

Q. What are the standard synthetic protocols for preparing methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and how do reaction conditions influence yield?

Answer: The synthesis involves multi-step heterocyclic chemistry, typically starting with benzothiazole derivatives. For example:

  • Step 1: Formation of the benzo[d]thiazole core via condensation of 2-aminobenzenethiol with carbonyl derivatives under reflux (e.g., 180°C in ethyl acetate/hexane mixtures) .
  • Step 2: Introduction of the methylthio group at position 6 via nucleophilic substitution or alkylation (e.g., using methyl iodide or methanesulfonyl chloride in DMF) .
  • Step 3: Acetylation at position 3 using methyl 2-bromoacetate, followed by hydrobromide salt formation .
    Critical factors include solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions like oxidation), and stoichiometry of alkylating agents. Yields range from 70–90% under optimized conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

  • Spectroscopy:
    • 1H/13C NMR to confirm substitution patterns (e.g., methylthio protons at δ 2.5–3.0 ppm; imino protons at δ 8.0–9.0 ppm) .
    • FT-IR for functional groups (C=O stretch at ~1700 cm⁻¹; N-H bend at ~1600 cm⁻¹) .
  • Chromatography:
    • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • X-ray crystallography for absolute configuration verification, though single-crystal growth may require slow evaporation in ethyl acetate/hexane .

Q. What safety protocols are essential for handling this hydrobromide salt?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and goggles (H300: fatal if swallowed) .
  • Ventilation: Use fume hoods to avoid inhalation (H333: possible respiratory irritation) .
  • Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental toxicity (H400: toxic to aquatic life) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer: Discrepancies often arise from tautomerism (imino vs. amino forms) or solvent effects. Strategies include:

  • Variable Temperature NMR to observe dynamic equilibria (e.g., imino ↔ amino tautomers) .
  • Computational Chemistry: DFT calculations (B3LYP/6-31G*) to predict stable tautomers and compare with experimental spectra .
  • Isotopic Labeling: Use deuterated solvents to eliminate exchange broadening in NMR .

Q. What experimental designs are optimal for studying its biological activity while minimizing confounding variables?

Answer: Adopt a split-split-plot design for multi-factor studies (e.g., dose-response, time points):

  • Main plots: Vary concentrations (e.g., 1–100 µM).
  • Subplots: Test biological replicates (n = 4–6) .
  • Controls: Include vehicle (DMSO ≤0.1%) and positive controls (e.g., known kinase inhibitors for enzyme assays).
    Use ANOVA with post-hoc Tukey tests to analyze interactions between variables .

Q. How can environmental fate studies be structured to assess its ecological impact?

Answer: Follow the INCHEMBIOL framework for long-term ecotoxicology:

  • Phase 1 (Lab): Measure logP (lipophilicity) and hydrolysis rates (pH 7.4 buffer at 25°C) to predict bioavailability .
  • Phase 2 (Microcosm): Assess biodegradation in soil/water systems (OECD 301F protocol) .
  • Phase 3 (In Silico): Use QSAR models (e.g., ECOSAR) to estimate LC50 for aquatic organisms .

Q. What strategies mitigate instability issues during storage or biological assays?

Answer:

  • Lyophilization: Store as a lyophilized powder at -20°C under argon to prevent hydrobromide dissociation .
  • Buffer Optimization: Use Tris-HCl (pH 7.4) over PBS to avoid halide exchange .
  • Light Sensitivity: Conduct assays under amber light to prevent photodegradation of the thiazole ring .

Q. How can researchers validate target engagement in mechanistic studies?

Answer:

  • SPR (Surface Plasmon Resonance): Immobilize the target protein (e.g., kinase) and measure binding kinetics (KD < 1 µM indicates high affinity) .
  • Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation shifts in lysates treated with the compound .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.